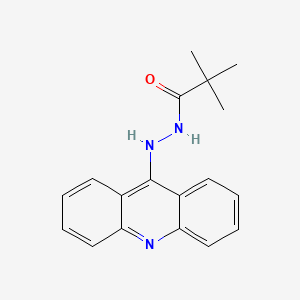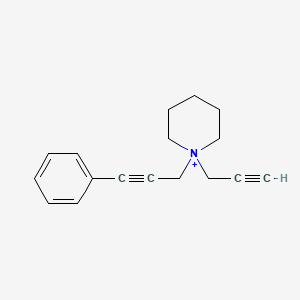![molecular formula C11H12N4O2S B11625867 {[(3E)-5-Methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea](/img/structure/B11625867.png)
{[(3E)-5-Methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(3E)-5-Methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This particular compound features a unique structure that combines an indole moiety with a thiourea group, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(3E)-5-Methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea typically involves the reaction of an appropriate indole derivative with thiourea under specific conditions. One common method includes the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of amines with phenyl chlorothionoformate in water, yielding symmetrical thioureas or heterocyclic thiones in good to excellent yields .
Industrial Production Methods
Industrial production of thiourea derivatives often employs large-scale reactions using readily available starting materials. The reaction of amines with isothiocyanates or thiophosgene substitutes is a common industrial method . These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
{[(3E)-5-Methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. These reactions are typically carried out under mild to moderate conditions to preserve the integrity of the indole moiety.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiourea derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
科学的研究の応用
{[(3E)-5-Methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea has a wide range of scientific research applications:
作用機序
The mechanism of action of {[(3E)-5-Methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea involves its interaction with various molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo tautomerization, which may affect its binding to enzymes and receptors . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Thiourea: Structurally similar but lacks the indole moiety.
Urea: Similar structure with an oxygen atom instead of sulfur, leading to different chemical properties.
Selenourea: Contains selenium instead of sulfur, resulting in distinct reactivity and applications.
Uniqueness
{[(3E)-5-Methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea is unique due to its combination of an indole moiety with a thiourea group. This structure imparts specific chemical and biological properties that are not observed in simpler thiourea or urea derivatives. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
分子式 |
C11H12N4O2S |
|---|---|
分子量 |
264.31 g/mol |
IUPAC名 |
(2-hydroxy-5-methoxy-1-methylindol-3-yl)iminothiourea |
InChI |
InChI=1S/C11H12N4O2S/c1-15-8-4-3-6(17-2)5-7(8)9(10(15)16)13-14-11(12)18/h3-5,16H,1-2H3,(H2,12,18) |
InChIキー |
SVXMVLVLHZKVIJ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)OC)C(=C1O)N=NC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11625784.png)
![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11625791.png)
![ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11625792.png)


![2-[(methylamino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B11625833.png)
![(5E)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11625841.png)
![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2-methylphenyl)acetamide](/img/structure/B11625849.png)
![Methyl 5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11625853.png)
![4-tert-butyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11625859.png)
![N-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carbothioamide](/img/structure/B11625860.png)
![N-(2,4-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide](/img/structure/B11625871.png)
![4-(5-{(Z)-[6-(ethoxycarbonyl)-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11625874.png)
![(4-methoxyphenyl)[2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazol-1-yl]methanone](/img/structure/B11625879.png)
